tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a benzofuran derivative characterized by a 2-chlorobenzylidene substituent at the 2-position, a ketone group at the 3-position, and a tert-butyl acetoxy moiety at the 6-position of the benzofuran core. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.
Properties
Molecular Formula |
C21H19ClO5 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C21H19ClO5/c1-21(2,3)27-19(23)12-25-14-8-9-15-17(11-14)26-18(20(15)24)10-13-6-4-5-7-16(13)22/h4-11H,12H2,1-3H3/b18-10- |
InChI Key |
FRQDIJTWWBPVCF-ZDLGFXPLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate.
Reaction Conditions: The key step involves the condensation of 2-chlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions to form the benzylidene intermediate.
Esterification: The intermediate is then esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product.
Chemical Reactions Analysis
tert-Butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the carbonyl group to an alcohol.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological pathways.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Substituent Effects on Electronic and Steric Properties
- The electron-withdrawing effect of the 2-chloro group may also polarize the benzofuran core differently than the 4-chloro isomer .
- Chromene vs. Conversely, the thiophene analog (CAS 620548-16-5) introduces sulfur’s lone pairs, which could enhance metal coordination or alter redox properties .
Functional Group Impact on Physicochemical Properties
- tert-Butyl Ester vs. Acetamide : The tert-butyl group in the target compound significantly increases lipophilicity (predicted XLogP3 > 5) compared to the acetamide derivative (XLogP3 ~3.5), suggesting better blood-brain barrier penetration but lower aqueous solubility .
- Ketone Group : The 3-oxo group in all analogs facilitates hydrogen bonding, critical for target binding. Its electron-withdrawing nature also stabilizes the benzylidene double bond’s Z-configuration .
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